molecular formula C8H8BrCl B1404150 2-Bromo-4-methylbenzyl chloride CAS No. 147542-02-7

2-Bromo-4-methylbenzyl chloride

Cat. No.: B1404150
CAS No.: 147542-02-7
M. Wt: 219.5 g/mol
InChI Key: ZALSYZWKNVDJKZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzyl chloride, also known as 2-bromo-1-(chloromethyl)-4-methylbenzene, is an organic compound with the molecular formula C₈H₈BrCl. It is a derivative of benzyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylbenzyl chloride can be synthesized through the reaction of 2-bromo-4-methylphenylmethanol with thionyl chloride in dichloromethane. The reaction is typically carried out at 0°C and then stirred at room temperature for an hour .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting alcohols to chlorides.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylbenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thioacetate, or primary amines in solvents like dimethylformamide or ethanol.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thioethers, and amines.

    Oxidation: The major product is 2-bromo-4-methylbenzoic acid.

    Reduction: The major product is 4-methylbenzyl chloride.

Scientific Research Applications

2-Bromo-4-methylbenzyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biological Studies: It is used in the preparation of biologically active molecules and as a building block in medicinal chemistry.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-bromo-4-methylbenzyl chloride primarily involves its reactivity towards nucleophiles. The presence of both bromine and chlorine atoms makes it a versatile electrophile. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The bromine atom can also participate in various reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

    Benzyl Chloride: Lacks the bromine and methyl substituents, making it less reactive in certain reactions.

    2-Bromo-4-methylbenzyl Alcohol: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.

    4-Methylbenzyl Chloride: Lacks the bromine substituent, affecting its reactivity and the types of reactions it can undergo.

Uniqueness: 2-Bromo-4-methylbenzyl chloride is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALSYZWKNVDJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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